molecular formula C5H10O6S B14474317 2-Hydroxy-3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid CAS No. 65937-92-0

2-Hydroxy-3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid

Katalognummer: B14474317
CAS-Nummer: 65937-92-0
Molekulargewicht: 198.20 g/mol
InChI-Schlüssel: COKJNZLEPWDHHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid is an organic compound with a complex structure that includes hydroxyl, methoxy, methyl, oxo, and sulfonic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to introduce the hydroxyl, methoxy, and sulfonic acid groups. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield. Techniques such as high-performance liquid chromatography (HPLC) may be employed for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the oxo group may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially modulating enzyme activity and influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-3-methoxybenzoic acid: Shares the hydroxyl and methoxy groups but differs in the overall structure.

    Pentanoic acid, 2-hydroxy-3-methyl-: Similar in having hydroxyl and methyl groups but lacks the methoxy and sulfonic acid groups.

    Methyl 2-hydroxy-2-methyl-3-oxobutyrate: Contains similar functional groups but differs in the carbon backbone.

Uniqueness

2-Hydroxy-3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

65937-92-0

Molekularformel

C5H10O6S

Molekulargewicht

198.20 g/mol

IUPAC-Name

2-hydroxy-3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid

InChI

InChI=1S/C5H10O6S/c1-5(7,4(6)11-2)3-12(8,9)10/h7H,3H2,1-2H3,(H,8,9,10)

InChI-Schlüssel

COKJNZLEPWDHHU-UHFFFAOYSA-N

Kanonische SMILES

CC(CS(=O)(=O)O)(C(=O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.